4-Chloro-3',5'-dimethylbenzophenone

Übersicht

Beschreibung

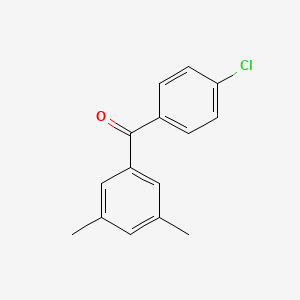

4-Chloro-3’,5’-dimethylbenzophenone is an organic compound with the molecular formula C15H13ClO and a molecular weight of 244.72 g/mol . It is also known by its IUPAC name, (4-chlorophenyl)(3,5-dimethylphenyl)methanone . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Chloro-3’,5’-dimethylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of 3,5-dimethylbenzoyl chloride with chlorobenzene in the presence of aluminum trichloride as a catalyst . The reaction is carried out at a temperature of 70°C for 16 hours. The reaction mixture is then acidified and washed with water to remove impurities. The product is purified by recrystallization from ethanol, yielding white crystals with a melting point of 72-73°C .

Industrial Production Methods

While specific industrial production methods for 4-Chloro-3’,5’-dimethylbenzophenone are not widely documented, the Friedel-Crafts acylation method described above is a common approach in industrial settings due to its efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3’,5’-dimethylbenzophenone undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically require a base and are carried out at elevated temperatures.

Oxidation and Reduction Reactions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Chloro-3',5'-dimethylbenzophenone has the molecular formula and a molecular weight of approximately 244.72 g/mol. Its structure consists of two benzene rings connected by a carbonyl group, with chlorine and methyl groups attached to one of the rings. This configuration contributes to its unique chemical behavior, particularly in UV absorption.

Scientific Research Applications

-

Photochemistry :

- This compound serves as a photoinitiator in polymerization reactions. Its ability to absorb UV light allows it to initiate the polymerization process, making it valuable in the production of coatings, adhesives, and inks.

- It is also used in studies related to photodegradation, where researchers investigate how organic compounds break down under UV light exposure.

-

UV Absorption :

- This compound is employed as a UV filter in cosmetic formulations and sunscreens. Its effectiveness in absorbing harmful UV radiation protects skin from damage caused by sun exposure.

- In industrial applications, it is utilized in plastics and coatings to prevent UV-induced degradation, thereby enhancing the longevity of products.

-

Synthesis of Other Compounds :

- This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactive functional groups allow for further chemical modifications.

- It has been reported as a precursor for synthesizing other chlorinated compounds, which may have applications in medicinal chemistry.

Case Study 1: Photoinitiator Performance

A study evaluated the efficiency of this compound as a photoinitiator in UV-curable coatings. The results indicated that formulations containing this compound exhibited rapid curing times and high cross-link density, leading to improved mechanical properties compared to traditional photoinitiators.

Case Study 2: UV Protection in Sunscreens

Research conducted on sunscreen formulations demonstrated that incorporating this compound significantly increased the SPF value. The study highlighted its dual function as both a UV absorber and stabilizer, which enhanced the overall efficacy of the sunscreen products.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Photochemistry | Photoinitiator for polymerization | Rapid curing and enhanced properties |

| Cosmetic Formulations | UV filter in sunscreens | Improved skin protection |

| Industrial Coatings | Prevents UV degradation | Extended product lifespan |

| Chemical Synthesis | Intermediate for pharmaceuticals | Versatile reactivity |

Wirkmechanismus

The specific mechanism of action for 4-Chloro-3’,5’-dimethylbenzophenone is not well-documented. like other benzophenone derivatives, it likely interacts with biological molecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can affect the function of enzymes and other proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzophenone: The parent compound of 4-Chloro-3’,5’-dimethylbenzophenone, lacking the chlorine and methyl substituents.

4-Chlorobenzophenone: Similar to 4-Chloro-3’,5’-dimethylbenzophenone but without the methyl groups.

3,5-Dimethylbenzophenone: Similar to 4-Chloro-3’,5’-dimethylbenzophenone but without the chlorine atom.

Uniqueness

4-Chloro-3’,5’-dimethylbenzophenone is unique due to the presence of both chlorine and methyl substituents on the benzene rings. These substituents can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific research and industrial applications.

Biologische Aktivität

Introduction

4-Chloro-3',5'-dimethylbenzophenone (CDMBP) is a benzophenone derivative notable for its diverse applications in organic synthesis, materials science, and pharmaceutical research. This compound exhibits various biological activities, making it a subject of interest in both academic and industrial research. This article provides a detailed overview of the biological activity of CDMBP, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C15H13ClO and a molecular weight of 244.72 g/mol. Its structure features a chloro group and two methyl groups on the benzene rings, which influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H13ClO |

| Molecular Weight | 244.72 g/mol |

| Appearance | Crystalline solid |

Anticancer Properties

Recent studies have explored the anticancer potential of CDMBP. In vitro assays have demonstrated that CDMBP can inhibit the proliferation of various cancer cell lines. For instance, in a study involving prostate cancer cell lines (PC-3 and DU145), CDMBP exhibited dose-dependent cytotoxicity, with IC50 values indicating significant growth inhibition over 24 to 72 hours of treatment.

Case Study: Cytotoxicity in Prostate Cancer Cells

- Cell Lines: PC-3, DU145

- IC50 Values (µg/mL):

- PC-3:

- 24 h: 40.1 ± 7.9

- 48 h: 27.05 ± 3.9

- 72 h: 26.43 ± 2.1

- DU145:

- 24 h: 98.14 ± 48.3

- 48 h: 62.5 ± 17.3

- 72 h: 41.85 ± 7.8

- PC-3:

These results suggest that CDMBP may act as a potential therapeutic agent against prostate cancer due to its ability to induce apoptosis in cancer cells while sparing normal cells from significant cytotoxic effects .

The mechanism through which CDMBP exerts its anticancer effects involves the induction of DNA damage and cell cycle arrest at the G0/G1 phase, leading to apoptosis in sensitive cancer cell lines . This mechanism highlights the compound's potential as a lead structure for developing new anticancer drugs.

Interaction with Biological Molecules

CDMBP has been investigated for its interactions with proteins and nucleic acids using techniques like fluorescence spectroscopy and enzyme kinetics. These studies reveal that CDMBP can bind to various biomolecules, influencing their activity and stability.

Environmental Impact

Research into the environmental fate of CDMBP indicates concerns regarding its bioaccumulation and ecological toxicity. Studies assessing its degradation pathways and potential impacts on aquatic ecosystems are crucial for understanding its environmental safety profile.

Applications in Drug Development

CDMBP serves as an intermediate in the synthesis of novel pharmacological compounds, leveraging its reactivity to build complex structures with potential therapeutic effects. Its role in drug synthesis pathways is pivotal for developing new medications targeting various diseases, including cancer.

Eigenschaften

IUPAC Name |

(4-chlorophenyl)-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIJMSIQLCIZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373914 | |

| Record name | 4-Chloro-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-03-6 | |

| Record name | 4-Chloro-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.